methyl 5-methyl-2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a quinazoline moiety, a cyclohexane ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Mechanism of Action
The mechanism of action of METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring can also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, are known for their anticancer activities.
Thiazole Derivatives: Compounds like thiazole orange and thiazole yellow are used in various biological assays due to their fluorescent properties.
Uniqueness
METHYL 5-METHYL-2-{4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANEAMIDO}-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of a quinazoline moiety, a cyclohexane ring, and a thiazole ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H24N4O4S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H24N4O4S/c1-13-18(21(29)30-2)24-22(31-13)25-19(27)15-9-7-14(8-10-15)11-26-12-23-17-6-4-3-5-16(17)20(26)28/h3-6,12,14-15H,7-11H2,1-2H3,(H,24,25,27) |
InChI Key |
HFNDEZWFAZLWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.